molecular formula C16H17F2NO5 B13696313 Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate

Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate

Cat. No.: B13696313
M. Wt: 341.31 g/mol
InChI Key: DNJIABZVXOBMIT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to an oxazole ring with an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-amino ketones or α-hydroxy ketones with carboxylic acids or their derivatives.

    Introduction of Substituents: The difluoromethoxy and isopropoxy groups are introduced through nucleophilic substitution reactions on the phenyl ring.

    Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents like dichloromethane or toluene to dissolve reactants and control reaction temperatures.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the ester group, potentially converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Quinones, phenolic compounds.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-[4-(Methoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
  • Ethyl 2-[4-(Trifluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
  • Ethyl 2-[4-(Difluoromethoxy)-3-methoxyphenyl]oxazole-4-carboxylate

Comparison:

  • Structural Differences: Variations in the substituents on the phenyl ring (e.g., methoxy, trifluoromethoxy) can influence the compound’s reactivity and biological activity.
  • Uniqueness: The presence of both difluoromethoxy and isopropoxy groups in Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its efficacy in specific applications.

Biological Activity

Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, relevant research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C16H17F2NO5C_{16}H_{17}F_2NO_5 and a molecular weight of 341.31 g/mol. It features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of difluoromethoxy and isopropoxy groups enhances its biological activity and solubility characteristics, making it a candidate for various pharmacological applications .

Research indicates that the biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action.

Binding Affinity Studies

Studies focusing on the compound's binding affinity to biological targets are essential for determining its therapeutic potential. Investigations into its interactions with proteins could provide insights into its pharmacodynamics and pharmacokinetics, which are critical for assessing its efficacy in vivo.

Anticancer Properties

This compound has shown promising results in preliminary studies regarding its anticancer properties. For instance, compounds with similar oxazole structures have been reported to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .

Case Study: Apoptosis Induction

  • Compound Tested: this compound
  • Cell Line: Human colorectal DLD-1 cells
  • EC50: 270 nM
  • GI50: 229 nM
  • Effect: Induced PARP cleavage and DNA laddering, indicating apoptosis .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. While direct studies on this compound's antimicrobial activity are sparse, the structural characteristics suggest potential efficacy against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylateC₁₂H₁₀FNO₃Lacks difluoromethoxy group; simpler structure
Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylateC₁₂H₁₁NO₄Contains hydroxyl instead of difluoromethoxy; different biological profile
N-[2-(3-hydroxy-4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamideC₁₈H₁₉N₃O₃Features an amide bond; different functional groups affecting solubility and activity

This comparison highlights the unique combination of fluorinated and alkoxy substituents in this compound, potentially leading to enhanced biological activity compared to similar compounds .

Properties

Molecular Formula

C16H17F2NO5

Molecular Weight

341.31 g/mol

IUPAC Name

ethyl 2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C16H17F2NO5/c1-4-21-15(20)11-8-22-14(19-11)10-5-6-12(24-16(17)18)13(7-10)23-9(2)3/h5-9,16H,4H2,1-3H3

InChI Key

DNJIABZVXOBMIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OC(F)F)OC(C)C

Origin of Product

United States

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